Chemical structure and properties of 4-(4-Morpholinopiperidin-1-yl)aniline
Chemical structure and properties of 4-(4-Morpholinopiperidin-1-yl)aniline
Structural Analysis, Synthetic Pathways, and Medicinal Chemistry Utility[1][2]
Executive Summary
4-(4-Morpholinopiperidin-1-yl)aniline (CAS: 867291-42-7) represents a high-value pharmacophore in modern drug discovery, particularly within the field of oncology and kinase inhibition.[1][2] Functioning as a "solubilizing tail," this moiety combines a rigid piperidine linker with a polar morpholine headgroup, attached to an aniline scaffold that serves as a versatile handle for further chemical elaboration.[2] This guide provides a comprehensive technical analysis of its chemical properties, validated synthetic protocols, and strategic application in the design of bioactive small molecules, such as the anaplastic lymphoma kinase (ALK) inhibitor Alectinib.[2]
Part 1: Chemical Identity and Structural Analysis[3]
The compound is a tris-heterocyclic system characterized by a linear connectivity: an aniline ring attached to a piperidine ring, which in turn carries a morpholine ring at the 4-position.[1][2]
Table 1: Chemical Identification Data
| Parameter | Detail |
| IUPAC Name | 4-[4-(Morpholin-4-yl)piperidin-1-yl]aniline |
| CAS Number | 867291-42-7 |
| Molecular Formula | C₁₅H₂₃N₃O |
| Molecular Weight | 261.37 g/mol |
| SMILES | Nc1ccc(cc1)N2CCC(CC2)N3CCOCC3 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water (neutral pH) |
3D Conformational Analysis
The structural rigidity of this molecule is defined by the central piperidine ring, which predominantly adopts a chair conformation to minimize 1,3-diaxial interactions.[1][2] The morpholine substituent at the C4 position of the piperidine typically assumes an equatorial orientation , which is energetically favorable and extends the molecule's length, maximizing its utility as a solvent-exposed tail in protein binding pockets.[2]
Part 2: Physicochemical Profile[1][3][5][6]
Understanding the ionization and lipophilicity of this compound is critical for its use in optimizing drug-like properties (ADME).[1][2]
Table 2: Physicochemical Properties
| Property | Value (Approx/Predicted) | Significance |
| LogP | 1.2 – 1.8 | Moderate lipophilicity; suitable for membrane permeability.[1][2] |
| pKa (Morpholine N) | ~8.4 | Primary basic center; protonated at physiological pH, aiding solubility.[1][2] |
| pKa (Aniline NH₂) | ~4.0 | Weakly basic; remains neutral at physiological pH.[1][2] |
| pKa (Piperidine N1) | ~2.5 | Conjugated with the phenyl ring; effectively non-basic.[1][2] |
| Topological Polar Surface Area (TPSA) | ~45 Ų | Indicates good potential for blood-brain barrier (BBB) penetration.[1][2] |
Expert Insight: The differential basicity is the key feature.[1][2] The morpholine nitrogen provides a specific site for salt formation (e.g., HCl salts) to improve aqueous solubility without affecting the electronic properties of the aniline coupling site.[2]
Part 3: Synthetic Pathways[1]
The synthesis of 4-(4-Morpholinopiperidin-1-yl)aniline is a convergent process involving a Nucleophilic Aromatic Substitution (SNAr) followed by a reduction.[1][2] This route is preferred over palladium-catalyzed Buchwald-Hartwig couplings for cost-efficiency and scalability.[1][2]
Reaction Scheme Visualization
Figure 1: The synthesis proceeds via the displacement of fluoride by the secondary amine of the piperidine, followed by nitro reduction.[2]
Part 4: Experimental Protocols
The following protocols are standardized for laboratory-scale synthesis (10–50 mmol scale).
Step 1: Synthesis of the Nitro Intermediate
Reaction: SNAr displacement of fluorine.[1][2]
-
Reagents:
-
Procedure:
-
Charge a reaction flask with 1-fluoro-4-nitrobenzene and 4-morpholinopiperidine in DMSO (5 mL/mmol).
-
Add K₂CO₃ and heat the mixture to 90–100°C under nitrogen atmosphere.
-
Monitor by TLC or LC-MS (typically complete in 4–6 hours).[1][2]
-
Workup: Cool to room temperature and pour into ice-water. The yellow solid precipitate (nitro intermediate) is collected by filtration, washed with water, and dried.[2]
-
Step 2: Reduction to Aniline
Reaction: Catalytic Hydrogenation.[1][2]
-
Reagents:
-
Procedure:
-
Add the Pd/C catalyst carefully (under inert gas flow to prevent ignition).[1][2]
-
Purge the system with hydrogen gas and stir at room temperature (20–25°C).
-
Monitoring: The yellow color of the nitro compound will fade to colorless/pale gray.[1][2] Reaction is typically fast (2–4 hours).[1][2]
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallization from Ethanol/Hexane or use directly if purity >95%.[1][2]
Part 5: Functional Utility in Medicinal Chemistry[1]
This moiety is a classic example of a "Solvent-Exposed Tail" strategy in kinase inhibitor design.[1][2]
Mechanism of Action in Drug Design[1]
-
Solubility Enhancement: The morpholine ring is highly hydrophilic and basic.[1][2] When the drug binds to a protein (e.g., ALK, EGFR), this tail usually protrudes out of the ATP-binding pocket into the solvent, improving the overall water solubility of the drug.[2]
-
Metabolic Stability: The piperidine linker is metabolically more stable than flexible alkyl chains, reducing the rate of oxidative metabolism (CYP450).[1][2]
-
Binding Affinity: The aniline nitrogen serves as a critical attachment point, often forming part of a urea or amide linkage that hydrogen bonds with the kinase "hinge region" or "gatekeeper" residues.[1][2]
Case Study: Alectinib Analogues
In the development of ALK inhibitors like Alectinib, the 4-morpholinopiperidine motif is crucial.[1][2] It balances the lipophilicity of the tetracyclic core, ensuring the drug can dissolve in the gut (bioavailability) while still penetrating cell membranes to reach the target kinase.[2]
Figure 2: Functional decomposition of the molecule highlighting the role of each pharmacophore.
Part 6: Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]
-
Handling: Use standard PPE (gloves, goggles, fume hood).[1][2] The aniline functionality can be prone to oxidation; store under inert gas (Nitrogen/Argon) at 2–8°C.[1][2]
-
Toxicity: Like many anilines, potential for genotoxicity should be evaluated if used as a final drug fragment, though it is typically an intermediate.[2]
References
-
Kinoshita, K., et al. (2012).[1][2] "Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802)." Bioorganic & Medicinal Chemistry, 20(3), 1271-1280.[1][2]
-
GuideChem. (2020).[1][2] "How to Prepare 4-Morpholinopiperidine and Its Applications." GuideChem Technical Resources.
-
National Center for Biotechnology Information. (2025).[1][2] "PubChem Compound Summary for CID 795724, 4-Morpholinopiperidine." PubChem.
-
MySkinRecipes. (2025).[1][2] "4-(4-Morpholinopiperidin-1-yl)aniline Chemical Specifications." Vertex AI Search Result.
Sources
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- 2. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - PMC [pmc.ncbi.nlm.nih.gov]
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